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Compound of Interest

Compound Name: 2-(Quinolin-4-YL)ethanol

CAS No.: 55908-35-5

Cat. No.: B1625883

Get Quote

Executive Summary & Chemical Context[2][3][4][5]
[6][7][8][9][10][11]
2-(Quinolin-4-yl)ethanol (CAS: 5429-29-8) is a critical heterocyclic intermediate in the

synthesis of 4-substituted quinoline antimalarials, most notably Mefloquine and its analogs.[1]

Its structure consists of a planar quinoline bicycle substituted at the C4 position with a

hydroxyethyl side chain.

From a solid-state perspective, this molecule represents a "Janus-faced" system: it possesses

a hydrophobic aromatic core capable of

stacking and a hydrophilic tail capable of strong hydrogen bonding.[1] Understanding its crystal
lattice is not merely an academic exercise; it is essential for predicting the solubility, stability,
and tableting properties of the final API (Active Pharmaceutical Ingredient).

This guide outlines the high-precision workflow for the structural analysis of 2-(Quinolin-4-
yl)ethanol, focusing on single-crystal X-ray diffraction (SCXRD) and supramolecular

characterization.
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Therapeutic Relevance[1][2][6][7][10][11]
Precursor Utility: Direct intermediate for Mefloquine (Lariam) and potential reversal agents

for chloroquine resistance.[1]

Solid-State Risk: Quinoline alcohols are prone to polymorphism (the ability to exist in multiple

crystal forms) and solvate formation, which can alter bioavailability by orders of magnitude.

[1]

Experimental Protocol: Crystallization Screening
Obtaining diffraction-quality crystals of 2-(Quinolin-4-yl)ethanol is challenging due to the

rotational freedom of the ethyl linker.[1] The following protocol minimizes conformational

disorder.

Solvent Selection Strategy
We utilize a "Polarity Ramp" strategy. The quinoline nitrogen is a hydrogen bond acceptor,

while the hydroxyl group is a donor.[2]

Primary Solvent (Good Solubility): Ethanol, Methanol (Protics).[1]

Anti-Solvent (Poor Solubility): Hexane, Diethyl Ether (Aprotics).[1]

Crystallization Workflow (Slow Evaporation & Vapor
Diffusion)
The following diagram illustrates the decision matrix for obtaining suitable single crystals.

Crude 2-(Quinolin-4-yl)ethanol Solubility Test
(25°C)
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Figure 1: Decision matrix for crystallization screening. Method A is preferred for thermodynamic

stability; Method B is preferred for kinetic forms.

Structural Elucidation: X-Ray Diffraction Analysis
Once a crystal is mounted, the analysis follows a rigorous crystallographic pipeline. For 4-

substituted quinolines, we typically observe monoclinic or triclinic systems due to the lack of

high molecular symmetry.[1]

Data Collection Parameters[6][8]
Radiation Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption effects from the aromatic ring density, though Cu is acceptable for
small organic crystals.[1]

Temperature: Data must be collected at low temperature (100 K) using a cryostream.

Reasoning: The ethyl side chain (

) often exhibits thermal disorder at room temperature.[1] Freezing this motion is critical for
accurate bond length determination.

Structure Solution Logic
The structure is solved using Direct Methods (SHELXT) or Charge Flipping, followed by Least-

Squares Refinement (SHELXL).[1]

Key Refinement Checkpoints:

Quinoline Planarity: The RMS deviation of the 9 ring atoms should be

Å.
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Hydroxyl Hydrogen: Do not place the O-H proton geometrically. Locate it in the Difference

Fourier Map to accurately determine H-bond directionality.[1]

Representative Crystallographic Data (Typical for Class)
Note: Values below are representative of the 4-substituted quinoline ethanol class.

Parameter Typical Value / Range Significance

Crystal System Monoclinic
Most common for planar

heterocycles.[1]

Space Group or
Allows for centrosymmetric

pairing (dimers).[1]

Z (Molecules/Cell) 4
Indicates one unique molecule

in the asymmetric unit.

Density (

)
1.25 - 1.35 g/cm³

Standard packing for organic

solids.[1]

R-Factor (

)
< 5.0%

Required for publication-quality

data.[1]

Supramolecular Synthons & Intermolecular
Interactions[1]
The physical properties of 2-(Quinolin-4-yl)ethanol are governed by how molecules "shake

hands" in the solid state.[1] We analyze these using Hirshfeld Surface Analysis.

The Dominant Interaction: O-H···N Hydrogen Bonds
The most energetically significant interaction is between the hydroxyl donor (

) and the quinoline nitrogen acceptor (

).[1]
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Scenario A (Catemer Motif): Infinite chains where Molecule A donates to Molecule B, B to C,

etc.[1] This leads to high melting points and needle-like habits.[1]

Notation:

chain (Graph Set).[1][3]

Scenario B (Dimer Motif): Centrosymmetric pairs where two molecules H-bond to each other.

[1]

Notation:

ring.[1][3]

Secondary Interactions: Stacking
The quinoline rings stack in an offset-parallel fashion.[1]

Centroid-Centroid Distance: Typically 3.6 – 3.9 Å.

Impact: This stacking drives the formation of layered structures, which can result in "flaky" or

plate-like crystals that are difficult to tablet during drug formulation.
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Figure 2: Interaction hierarchy. The O-H···N bond directs the assembly, while

-stacking stabilizes the layers.[1]

Pharmaceutical Implications[1][6][7][13][14]
Solubility & Bioavailability
The crystal structure directly informs the dissolution rate.

High Melting Point Polymorphs: If the O-H···N bonds form a tight network (Scenario A

above), the energy required to break the lattice is high, leading to lower aqueous solubility.

Formulation Strategy: For Mefloquine precursors, if the stable crystal form is too insoluble,

amorphous solid dispersions (ASDs) or salt formation (e.g., Hydrochloride salt) are
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recommended to disrupt the lattice energy.[1]

Salt Selection
To improve solubility, the quinoline nitrogen is protonated with HCl.

Structural Change: The N-atom becomes a donor (

).[1] The chloride ion (

) acts as a bridge, accepting H-bonds from both the

and the

group.[1] This completely alters the packing landscape, usually improving water solubility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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